![molecular formula C21H24N2O2S2 B12344425 (2Z)-2-(4-tert-butylbenzenesulfonyl)-3-[(3-methylphenyl)amino]-3-(methylsulfanyl)prop-2-enenitrile](/img/structure/B12344425.png)
(2Z)-2-(4-tert-butylbenzenesulfonyl)-3-[(3-methylphenyl)amino]-3-(methylsulfanyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-(4-tert-butylbenzenesulfonyl)-3-[(3-methylphenyl)amino]-3-(methylsulfanyl)prop-2-enenitrile is a complex organic compound that features a combination of sulfonyl, amino, and nitrile functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-tert-butylbenzenesulfonyl)-3-[(3-methylphenyl)amino]-3-(methylsulfanyl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the sulfonyl group: This can be achieved by reacting tert-butylbenzene with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.
Introduction of the amino group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine, such as 3-methylaniline.
Formation of the nitrile group: The nitrile group can be introduced via a reaction with a cyanating agent, such as sodium cyanide or potassium cyanide.
Final assembly: The final compound is assembled through a series of coupling reactions, often involving catalysts and specific reaction conditions to ensure the correct configuration (2Z).
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Primary amines.
Substitution products: Various derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in certain organic reactions.
Biology and Medicine
Pharmaceutical research:
Biological studies: Used in studies to understand the interaction of sulfonyl and nitrile groups with biological targets.
Industry
Material science: Potential use in the development of new materials with specific properties.
Chemical manufacturing: Used as a building block in the production of various chemicals.
Mecanismo De Acción
The mechanism of action of (2Z)-2-(4-tert-butylbenzenesulfonyl)-3-[(3-methylphenyl)amino]-3-(methylsulfanyl)prop-2-enenitrile depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and nitrile groups can form specific interactions with biological molecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
(2Z)-2-(4-tert-butylbenzenesulfonyl)-3-[(3-methylphenyl)amino]-3-(methylsulfanyl)prop-2-enenitrile: shares similarities with other sulfonyl and nitrile-containing compounds.
Sulfonyl compounds: Such as sulfonamides, which are widely used in medicinal chemistry.
Nitrile compounds: Such as benzonitriles, which are common intermediates in organic synthesis.
Uniqueness
- The combination of sulfonyl, amino, and nitrile groups in a single molecule provides unique reactivity and potential applications.
- The specific configuration (2Z) adds to its uniqueness, influencing its chemical behavior and interactions.
Propiedades
Fórmula molecular |
C21H24N2O2S2 |
|---|---|
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
(Z)-2-(4-tert-butylphenyl)sulfonyl-3-(3-methylanilino)-3-methylsulfanylprop-2-enenitrile |
InChI |
InChI=1S/C21H24N2O2S2/c1-15-7-6-8-17(13-15)23-20(26-5)19(14-22)27(24,25)18-11-9-16(10-12-18)21(2,3)4/h6-13,23H,1-5H3/b20-19- |
Clave InChI |
MYOYXNJBVPLFNM-VXPUYCOJSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)N/C(=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)/SC |
SMILES canónico |
CC1=CC(=CC=C1)NC(=C(C#N)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-6,7,8,9a,10,10a-hexahydro-4aH-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B12344351.png)


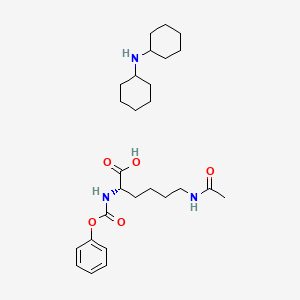

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B12344372.png)
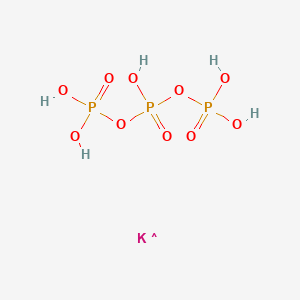
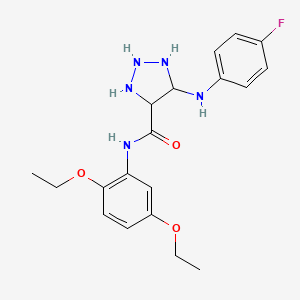
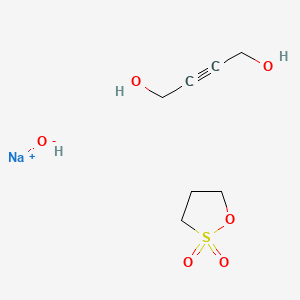
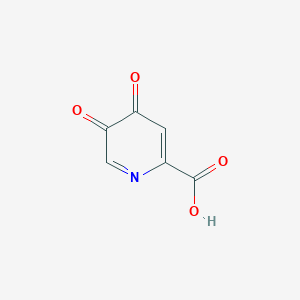
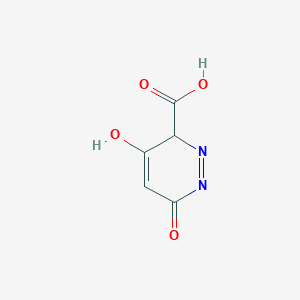
![5-chloro-N-{2-[4-(5-chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B12344398.png)

![2-Methyl-1-({4'-[(2-methylpiperidin-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine](/img/structure/B12344413.png)
